Praeruptorin C

説明

Praeruptorin C (Pra-C) is a bioactive compound extracted from the root of Peucedanum praeruptorum Dunn, a traditional Chinese medicine. It has been studied for its various physiological and pharmacological effects, including cardiovascular benefits, neuroprotection, anti-osteoporotic effects, anti-cancer properties, and analgesic effects. Pra-C has shown potential as a novel and versatile drug for the treatment and prevention of various diseases .

Synthesis Analysis

While the provided papers do not detail the chemical synthesis of Praeruptorin C, they do discuss its extraction from natural sources, specifically from the roots of Peucedanum praeruptorum Dunn. The compound is one of the major bioactive constituents of this plant and is used in traditional medicine .

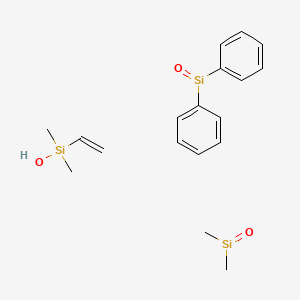

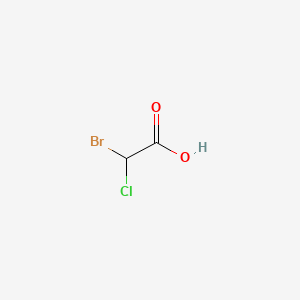

Molecular Structure Analysis

The molecular structure of Praeruptorin C is not explicitly discussed in the provided papers. However, its activity as a calcium antagonist and its interaction with various cellular pathways suggest that its structure allows it to interact with specific receptors and enzymes within the body .

Chemical Reactions Analysis

Praeruptorin C has been shown to interact with biological systems in several ways. It affects blood pressure by modulating the expression of phospholamban in spontaneously hypertensive rats . It also influences the expression of proteins such as BDNF, DARPP32, and huntingtin in the context of Huntington's disease . Additionally, Pra-C has been shown to suppress osteoclast formation and bone resorption by attenuating the activation of specific signaling pathways . In the context of cancer, Pra-C inhibits ERK/CTSD signaling pathways in non-small cell lung cancer . These interactions indicate that Pra-C participates in various chemical reactions within the body, leading to its diverse pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of Praeruptorin C are not directly described in the provided papers. However, its ability to be separated and determined by micellar electrokinetic chromatography suggests that it has specific physicochemical characteristics that allow for its analysis using this method . Additionally, its solubility and stability would be important factors in its bioavailability and therapeutic potential, as indicated by its various pharmacological activities .

Case Studies and Effects

Several studies have demonstrated the effects of Praeruptorin C in animal models. For instance, Pra-C lowered systolic pressure and improved cardiac function in spontaneously hypertensive rats . It alleviated motor deficits and depression-like behavior in a mouse model of Huntington's disease . Pra-C also showed beneficial effects on bone mass in ovariectomized mice, a model for post-menopausal bone loss . In human non-small cell lung cancer cells, Pra-C suppressed cell proliferation and metastasis . Additionally, Pra-C exerted an analgesic effect by inhibiting microglial activation in a mouse model of chronic inflammatory pain . These case studies highlight the therapeutic potential of Praeruptorin C across a range of conditions.

科学的研究の応用

-

Osteoporosis Treatment

- Summary of Application : Praeruptorin C (Pra-C) has been shown to suppress osteoclast formation and bone resorption, which are key factors in the development of osteoporosis .

- Methods of Application : The study involved testing Pra-C on ovariectomized mice, a common model for post-menopausal bone loss .

- Results : The results indicated that Pra-C had beneficial effects on inhibiting excessive osteoclast activity and increasing bone mass of the mice .

-

Non-Small Cell Lung Cancer Treatment

- Summary of Application : Pra-C has been observed to significantly suppress cell proliferation, colony formation, wound closure, and migration and invasion of non-small cell lung cancer (NSCLC) cells .

- Methods of Application : The study involved treating human A549 cells with Pra-C .

- Results : Pra-C induced cell cycle arrest in the G0/G1 phase, downregulated cyclin D1 protein, and upregulated p21 protein. It also significantly reduced the expression of cathepsin D (CTSD) and suppressed the activation of the ERK1/2 signalling pathway .

-

Anti-Inflammation

-

Antihypertension

-

Treatment of Huntington’s Disease

-

Cardiovascular Diseases

- Summary of Application : Praeruptorin C was observed to mitigate cardiac damage and have a clear effect on blood pressure in spontaneously hypertensive rats, suggesting its potential as a novel drug for the treatment and prevention of cardiovascular diseases .

- Methods of Application : The study involved treating spontaneously hypertensive rats with Praeruptorin C .

- Results : The results indicated that Praeruptorin C had beneficial effects on mitigating cardiac damage and regulating blood pressure .

-

Respiratory Ailments Treatment

-

Antipyretic, Antitussive, and Mucolytic Agent

特性

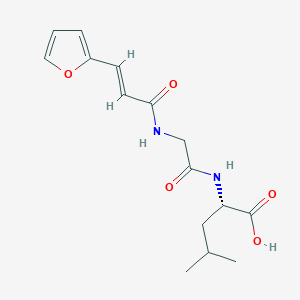

IUPAC Name |

[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVJROSOIXJGR-IULGZIFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101100692 | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praeruptorin C | |

CAS RN |

72463-77-5, 83382-71-2 | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72463-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praeruptorin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9,10-dihydro-8,8-dimethyl-10-(3-methyl-1-oxobutoxy)-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

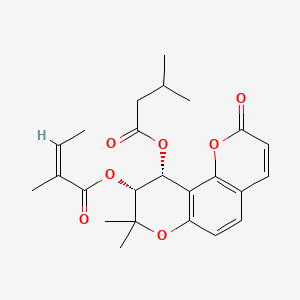

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)